molecular formula C37H48N4O5 B562496 Lopinavir-d8 CAS No. 1322625-54-6

Lopinavir-d8

Cat. No. B562496
M. Wt: 636.863
InChI Key: KJHKTHWMRKYKJE-JOYHXWCXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lopinavir-d8 is a deuterium-labeled version of Lopinavir . Lopinavir is a potent HIV-1 protease inhibitor, which means it inhibits the replication of clinical isolates of HIV-1 .


Synthesis Analysis

Lopinavir-d8 is intended for use as an internal standard for the quantification of Lopinavir by GC- or LC-MS . The synthesis of Lopinavir and its related substances has been observed during the manufacturing process of Lopinavir in the laboratory .


Molecular Structure Analysis

The molecular structure of Lopinavir-d8 is similar to that of Lopinavir, with the difference being the presence of deuterium .


Chemical Reactions Analysis

Lopinavir-d8, like Lopinavir, is a peptidomimetic molecule. It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .


Physical And Chemical Properties Analysis

Lopinavir-d8 has a molecular weight of 636.85 and a molecular formula of C37H40D8N4O5 . It is a solid substance that is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • COVID-19 Treatment : Lopinavir combined with Ritonavir has been evaluated for its potential efficacy in treating COVID-19. Studies have assessed their role in various treatment regimens, often in combination with other medications like hydroxychloroquine or interferon-beta (Kupferschmidt & Cohen, 2020) (Horby et al., 2020).

  • HIV Treatment : Lopinavir/Ritonavir has demonstrated efficacy in the treatment of HIV-1 infection. It is noted for its high genetic barrier to resistance and is beneficial in both antiretroviral-naïve and -experienced patients (Kempf et al., 2004) (Chandwani & Shuter, 2008).

  • Pharmacokinetics : Studies have explored the pharmacokinetics of Lopinavir, including factors like patient characteristics that influence its plasma concentrations (van der Leur et al., 2006).

  • Nanostructured Lipidic Carriers : Research has been conducted on the development of nanostructured lipidic carriers of Lopinavir for brain targeting to reduce HIV-associated neurocognitive disorder (Garg et al., 2019).

  • Drug Resistance and Safety : Investigations have been made into the incidence of drug resistance in HIV treatments involving Lopinavir/Ritonavir, with findings suggesting a lower resistance compared to other treatments (Delaugerre et al., 2009).

  • Combination Therapies : Studies have assessed Lopinavir/Ritonavir in combination with other drugs, examining their effectiveness in various therapeutic strategies, including for diseases like SARS (Chu et al., 2004).

  • Anticancer Potential : A novel NO-releasing derivative of Lopinavir, Lopinavir-NO, has been found to have a stronger anticancer action than Lopinavir in vitro and in vivo, suggesting its potential for treating melanoma (Paskaš et al., 2019).

properties

IUPAC Name

2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHKTHWMRKYKJE-JOYHXWCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lopinavir-d8

Citations

For This Compound
30
Citations
S Quaranta, C Woloch, A Paccou… - Therapeutic drug …, 2009 - journals.lww.com
… Lopinavir-d8 was used as an IS for LPV and was obtained from LGC Standards (Molsheim, France). Ammonium acetate was purchased from VWR Prolabo (Fontenay-sous-Bois, France…
Number of citations: 44 journals.lww.com
PRN Bhuket, P Teerawonganan… - Journal of Health …, 2015 - thaiscience.info
… 50 µL of IS working solution mixture of lopinavir-d8 and ritonavir-d6 was added into aliquoted sample. The analytes and ISTDs were extracted using 0.1 M sodium hydroxide solution …
Number of citations: 1 www.thaiscience.info
NKS Nalini, BTH Hung, PC Prasun, MS Madhusmita… - 2023 - researchsquare.com
… The technique was developed for lopinavir D8 concentrations of 20.00 g/ml and Ritonavir D8 at concentrations of 2,000 g / mL. The accuracy and precision of the analyzes, matrix effect, …
Number of citations: 1 www.researchsquare.com
F Fraissinet, AA Oumar, P Seraissol… - Journal of Mass …, 2022 - Wiley Online Library
… Each antiretroviral drug, EFV, LPV and RTV (Toronto Research Chemicals Inc., North York, Canada), was compared with deuterated internal standards: efavirenz-d4, lopinavir-d8, and …
MO Rafi, G Bhattacharje, K Al-Khafaji… - Journal of …, 2022 - Taylor & Francis
… Among them, lopinavir-d8 and CID59310949 showed the highest binding affinity (–12.5 and –12.4 kcal/mol) with M pro . Lopinavir-d8 is a labelled selective HIV-1 protease inhibiting …
Number of citations: 52 www.tandfonline.com
SM Illamola, L Labat, S Benaboud, R Tubiana… - … of Chromatography B, 2014 - Elsevier
Lopinavir is an HIV protease inhibitor with high protein binding (98–99%) in human plasma. This study was designed to develop an ultrafiltration method to measure the unbound …
Number of citations: 19 www.sciencedirect.com
NKS Nalini, BTH Hung, PC Prasun, MS Madhusmita… - 2023 - europepmc.org
… and Conclusion The technique was developed for lopinavir D8 concentrations of 20.00 g/ml and Ritonavir D8 at concentrations of 2,000 g / mL. The accuracy and precision of the …
Number of citations: 0 europepmc.org
U Duthaler, B Berger, S Erb, M Battegay… - Journal of Mass …, 2017 - Wiley Online Library
… nevirapine-d3, efavirenz-d5 and lopinavir-d8 were products of Toronto Research Chemicals (… concentration of 1 μg/ml for nevirapine-d3 and at 2 μg/ml for efavirenz-d5 and lopinavir-d8. …
Z Djerada, C Feliu, C Tournois, D Vautier… - … of Pharmaceutical and …, 2013 - Elsevier
… Lopinavir-d8 was used as an IS for lopinavir. Tenofovir-d6 was used as an IS for tenofovir. … Amprenavir-d4, lopinavir-d8, nevirapine-d5 and tenofovir-d6 were prepared at 250.00 ng/ml …
Number of citations: 80 www.sciencedirect.com
AA Kim, BS Parekh, M Umuro, T Galgalo, R Bunnell… - PLoS …, 2016 - journals.plos.org
… Efavirenz-d5, nevirapine-d3, lopinavir-d8 and lamivudine- 15 N 2 , 13 C were used as the … ions m/z 120.2 and m/z 191.2 for lopinavir and lopinavir-d8, m/z 230.2 and m/z 233.2 to the …
Number of citations: 35 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.